molecular formula C15H10N2O4 B2896210 3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one CAS No. 866050-58-0

3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one

Cat. No.: B2896210
CAS No.: 866050-58-0
M. Wt: 282.255
InChI Key: INORVOOKGOOGDP-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one is a heterocyclic compound that features a benzoxazepine ring system with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with an amine to form an imine intermediate, which then undergoes cyclization to form the benzoxazepine ring. The reaction conditions often include the use of a catalyst and a solvent such as ethanol or methanol, with heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxidized derivatives .

Mechanism of Action

The mechanism by which 3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in hydrogen bonding and other interactions that stabilize the compound within the target site .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitrophenyl)-1,4-benzoxazepin-5(4H)-one
  • 3-(2-nitrophenyl)-1,4-benzoxazepin-5(4H)-one
  • 3-(3-nitrophenyl)-1,4-benzoxazepin-6(4H)-one

Uniqueness

3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The position of the nitro group can affect the electronic properties of the compound, making it distinct from its isomers .

Biological Activity

3-(3-Nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one, identified by CAS number 866050-58-0, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzoxazepine class, characterized by a fused benzene and oxazepine ring system. Its chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}N2_2O3_3
  • Molecular Weight : 230.22 g/mol

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : There is growing interest in its role as an anticancer agent, particularly in targeting specific pathways involved in tumor growth.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect key signaling pathways such as PI3K/Akt and MAPK pathways involved in cell survival and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in specific cancer cell lines
NeuroprotectiveReduces oxidative stress markers in neuronal cells

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoxazepine derivatives, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines showed that the compound induced apoptosis and inhibited cell cycle progression. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Properties

IUPAC Name

3-(3-nitrophenyl)-4H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-15-12-6-1-2-7-14(12)21-9-13(16-15)10-4-3-5-11(8-10)17(19)20/h1-9H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INORVOOKGOOGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=CO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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